![molecular formula C13H16ClNO2 B189573 Tert-butyl 5-chloroindoline-1-carboxylate CAS No. 143262-12-8](/img/structure/B189573.png)
Tert-butyl 5-chloroindoline-1-carboxylate
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Overview
Description
Tert-butyl 5-chloroindoline-1-carboxylate is a chemical compound that has been synthesized for its potential use in scientific research. It is a member of the indoline family of compounds and has a molecular weight of 277.77 g/mol.
Mechanism of Action
Tert-butyl 5-chloroindoline-1-carboxylate is believed to inhibit PKC by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrate, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 5-chloroindoline-1-carboxylate has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to improve glucose tolerance in animal models of diabetes. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 5-chloroindoline-1-carboxylate in lab experiments is its potential as a selective inhibitor of PKC. This specificity could allow for the investigation of the role of PKC in various cellular processes. However, one limitation is the lack of information on the compound's toxicity and pharmacokinetics, which could limit its use in vivo.
Future Directions
For the use of tert-butyl 5-chloroindoline-1-carboxylate in scientific research include further investigation of its potential as a PKC inhibitor, as well as exploration of its effects on other cellular processes. Additionally, studies on the compound's toxicity and pharmacokinetics could provide valuable information for its potential use in vivo.
Synthesis Methods
The synthesis of tert-butyl 5-chloroindoline-1-carboxylate involves the reaction of 5-chloroindoline-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with a nucleophile such as ethanol to yield the final product.
Scientific Research Applications
Tert-butyl 5-chloroindoline-1-carboxylate has been used in scientific research as a potential inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a role in the regulation of various cellular processes, including cell growth and differentiation. Inhibition of PKC has been proposed as a potential therapeutic strategy for the treatment of various diseases, including cancer and diabetes.
properties
IUPAC Name |
tert-butyl 5-chloro-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCTZFQPUKXJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-5-chloroindoline |
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